![molecular formula C26H50N4O10 B609437 N-(Azido-PEG2)-N-Boc-PEG4-Boc CAS No. 2093153-83-2](/img/structure/B609437.png)
N-(Azido-PEG2)-N-Boc-PEG4-Boc
Overview
Description
N-(Azido-PEG2)-N-Boc-PEG4-Boc is a branched PEG derivative with a terminal azide group and a Boc protected amino group . The azide group enables PEGylation via Click Chemistry . The protected amine can be deprotected under acidic conditions .
Synthesis Analysis
The synthesis of N-(Azido-PEG2)-N-Boc-PEG4-Boc involves the use of a polyethylene glycol (PEG)-based linker . The azide group enables PEGylation via Click Chemistry . The protected amine can be deprotected under acidic conditions .Molecular Structure Analysis
The molecular formula of N-(Azido-PEG2)-N-Boc-PEG4-Boc is C26H45N5O12 . It has a molecular weight of 619.7 .Chemical Reactions Analysis
The azide group in N-(Azido-PEG2)-N-Boc-PEG4-Boc enables PEGylation via Click Chemistry . The protected amine can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
The molecular weight of N-(Azido-PEG2)-N-Boc-PEG4-Boc is 619.7 . Its molecular formula is C26H45N5O12 .Scientific Research Applications
Click Chemistry
The azide group in the compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This makes it a valuable tool in the field of bioconjugation, where it can be used to attach various functional groups to biomolecules.
PEGylation
The compound contains polyethylene glycol (PEG) units, which can be used for PEGylation - the process of attaching PEG chains to molecules, typically peptides, proteins, and antibody fragments . PEGylation can improve the water solubility of the target molecule, reduce its immunogenicity, and increase its half-life in the body .
Protein Labeling
The N-hydroxysuccinimide (NHS) ester present in the compound can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This is useful in various biochemical applications, including the study of protein-protein interactions and the visualization of cellular components.
Drug Delivery
The compound’s PEG units can enhance the pharmacokinetics of drugs by increasing their solubility and stability, and reducing their immunogenicity . This makes the compound potentially useful in the development of drug delivery systems.
Development of Branched Labeling Reagents
The compound has been developed as a branched labeling reagent . The azide group enables PEGylation via Click Chemistry, and the protected amine can be deprotected under acidic conditions .
Cross-linking Reagent
The compound can act as a cross-linking reagent in click chemistry . This can be used to create covalent bonds between different biomolecules, enabling the study of molecular interactions and the construction of complex molecular architectures.
Safety And Hazards
Azides, including N-(Azido-PEG2)-N-Boc-PEG4-Boc, can be heat- and shock-sensitive and can explosively decompose with little input of external energy . Exposure to small amounts of sodium azide can result in rapid breathing, restlessness, dizziness, weakness, headache, nausea, vomiting, rapid heart rate, red eyes, clear drainage from the nose, coughing, skin burns, and blisters .
Future Directions
properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50N4O10/c1-25(2,3)39-23(31)7-11-33-15-19-37-21-22-38-20-18-36-14-10-30(24(32)40-26(4,5)6)9-13-35-17-16-34-12-8-28-29-27/h7-22H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILFBOXOPLSLTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCN=[N+]=[N-])C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50N4O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Azido-PEG2)-N-Boc-PEG4-t-butyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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